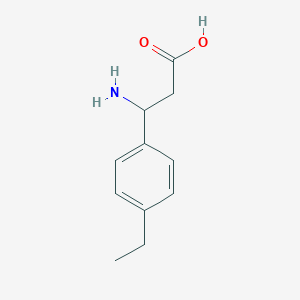
3-(2-azepanyl)-N,N-dimethylaniline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is described, starting from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Similarly, the synthesis of 1,3-diazabicyclo[3.1.0]hexanes from N,N-dimethylanilines and α-azidochalcones using visible-light-driven photocatalysis in a microfluidic system is reported, indicating advanced techniques in synthesizing complex azepine structures .
Molecular Structure Analysis
The molecular structures of azepine derivatives are characterized by their heterocyclic frameworks, which can be manipulated through various reactions. For example, 3-dimethylamino-2,2-dimethyl-2H-azirine reacts with NH-acidic compounds to form a variety of N-heterocyclic compounds, demonstrating the versatility of azirine derivatives in forming complex structures . X-ray crystallography is used to establish the structure of some of these compounds, indicating the importance of this technique in confirming molecular configurations .
Chemical Reactions Analysis
Azirine and aniline derivatives undergo a range of chemical reactions. The reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with carboxylic acids to form acylamino derivatives is an example of the reactivity of these compounds . Additionally, optically active 3-amino-2H-azirines are used as synthons for enantiomerically pure α,α-disubstituted α-amino acids, highlighting their utility in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine and aniline derivatives are influenced by their molecular structure. The papers do not provide explicit details on the physical properties such as melting points, boiling points, or solubility of "3-(2-azepanyl)-N,N-dimethylaniline oxalate." However, the synthesis methods and molecular structures suggest that these compounds are likely to have properties suitable for further chemical manipulation and potential application in the development of pharmaceuticals or materials with specific characteristics. The novel synthesis of substituted thieno[3,2-c]azepinones from dimedone also reflects the diversity of structures and properties accessible through synthetic chemistry .
Scientific Research Applications
Oxalate Applications in Scientific Research
Oxalates play a crucial role in various scientific fields, including materials science and biochemistry. Transition metal oxalates, for instance, have shown potential in energy storage applications. They are being explored for use in lithium-ion batteries, supercapacitors, and redox flow batteries due to their ability to act as energy storage materials and carbon sinks, offering a more sustainable option for greener energy storage materials (Yeoh et al., 2018). Furthermore, the review by Singh et al. (2021) emphasizes the potential of transition-metal oxalates as electrode materials for supercapacitors, highlighting their pseudocapacitive behavior and suggesting enhancements through nanocomposites and conductive secondary materials (Singh et al., 2021).
Azepane-based Compounds in Drug Discovery
Azepane-based motifs are highly valued in medicinal chemistry due to their structural diversity and pharmacological properties. These compounds have been developed into a variety of therapeutic agents, including anticancer, antimicrobial, and anti-Alzheimer's drugs. Zha et al. (2019) provide a comprehensive review of azepane-based compounds, highlighting their wide range of therapeutic applications and the ongoing research into less toxic, low-cost, and highly active analogs. This review underscores the pharmaceutical significance of azepane-based motifs and their role in the discovery of new therapeutic agents (Zha et al., 2019).
properties
IUPAC Name |
3-(azepan-2-yl)-N,N-dimethylaniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.C2H2O4/c1-16(2)13-8-6-7-12(11-13)14-9-4-3-5-10-15-14;3-1(4)2(5)6/h6-8,11,14-15H,3-5,9-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNPYLIMHNSLNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-azepanyl)-N,N-dimethylaniline oxalate | |
CAS RN |
1177272-51-3 |
Source


|
| Record name | Benzenamine, 3-(hexahydro-1H-azepin-2-yl)-N,N-dimethyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177272-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

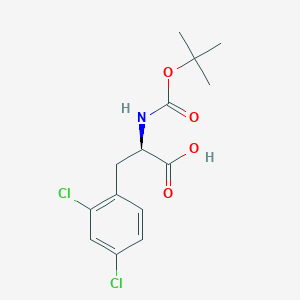
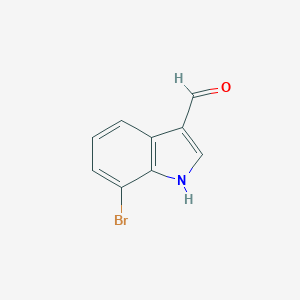
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
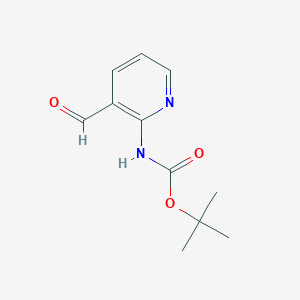
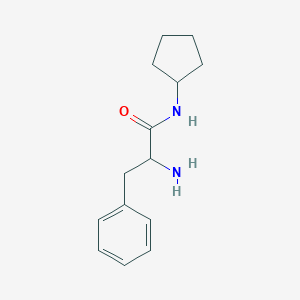
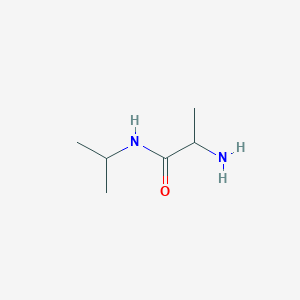

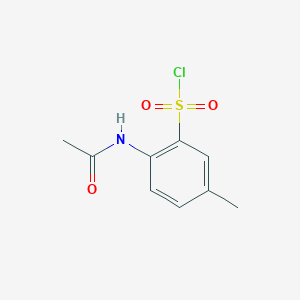

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)
